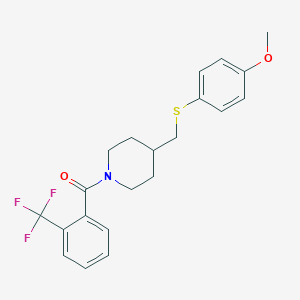
(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C21H22F3NO2S and its molecular weight is 409.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a complex organic molecule with potential biological activities. Its structure suggests interactions with various biological targets, making it a candidate for research in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- C : 20
- H : 22
- N : 2
- O : 1
- S : 1
- F : 3
The structural components include:
- A piperidine ring, which is known for its role in various pharmacological activities.
- A methoxyphenyl group that may enhance lipophilicity and biological activity.
- A trifluoromethyl group that can increase metabolic stability and potency.
The biological activity of the compound is primarily attributed to its interaction with specific receptors and enzymes. The piperidine moiety is known to interact with neurotransmitter receptors, while the methoxyphenyl and trifluoromethyl groups may enhance binding affinity and selectivity.
Target Interactions
- Neurotransmitter Receptors : The compound may modulate dopamine or serotonin receptors, influencing neurochemical pathways associated with mood and cognition.
- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
In Vitro Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance:
- Cell Line Testing : The compound demonstrated significant cytotoxicity against several cancer types, with IC50 values in the low micromolar range, indicating potent anti-cancer properties.
In Vivo Studies
Animal model studies indicated that this compound could reduce tumor growth significantly compared to control groups, suggesting potential for therapeutic applications in oncology.
Case Studies
-
Antitumor Activity :
A study involving xenograft models showed that administration of the compound resulted in a reduction of tumor volume by approximately 50% over four weeks compared to untreated controls. This suggests a promising therapeutic window for further development. -
Neuroprotective Effects :
Another investigation highlighted the neuroprotective properties of this compound in models of neurodegeneration, where it reduced oxidative stress markers significantly, indicating potential for treating neurodegenerative diseases.
Properties
IUPAC Name |
[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3NO2S/c1-27-16-6-8-17(9-7-16)28-14-15-10-12-25(13-11-15)20(26)18-4-2-3-5-19(18)21(22,23)24/h2-9,15H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZSAIIYEMVZOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














